molecular formula C19H20ClN3 B4888958 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride

2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride

Cat. No. B4888958
M. Wt: 325.8 g/mol
InChI Key: KVSPEFVUUKLLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride, also known as MPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazoline family of compounds and has been found to have a variety of physiological effects. In

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride is not fully understood. However, it is known to act on a variety of cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments is that it is a well-studied compound with known synthesis methods and properties. It has also been found to have a variety of potential therapeutic applications, making it a promising compound for further research.
However, there are also limitations to using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Another limitation is that 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride. One area of research could be to further investigate its potential as an anti-cancer agent, including its efficacy against different types of cancer and its potential use in combination with other drugs.
Another area of research could be to investigate its potential as an anti-inflammatory agent, including its mechanism of action and its efficacy in animal models of inflammation.
Finally, future research could focus on improving the synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride and developing new derivatives with improved properties, such as increased potency or decreased toxicity.
Conclusion
In conclusion, 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride is a well-studied compound with potential therapeutic applications in cancer and inflammation. Its mechanism of action is not fully understood, but it has been found to act on a variety of cellular pathways and enzymes. While there are limitations to using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments, its potential as a therapeutic agent makes it a promising compound for further research.

Synthesis Methods

The synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride involves the reaction of 3-methylbenzylamine with 2-chloro-4-(1-pyrrolidinyl)quinazoline in the presence of a catalyst. The reaction yields 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride hydrochloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been studied for its potential therapeutic applications in a variety of diseases. One of the major areas of research has been its potential as an anti-cancer agent. Studies have shown that 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis, asthma, and cardiovascular disease. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3.ClH/c1-14-7-6-8-15(13-14)18-20-17-10-3-2-9-16(17)19(21-18)22-11-4-5-12-22;/h2-3,6-10,13H,4-5,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSPEFVUUKLLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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